(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)diazen-1-yl]-5-phenyl-1H-pyrazol-3-one is a complex organic molecule that features multiple aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)diazen-1-yl]-5-phenyl-1H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, which can be achieved by reacting 4-methoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate. This forms the thiazole intermediate.
Next, the pyrazolone ring is synthesized by reacting phenylhydrazine with ethyl acetoacetate under acidic conditions to form 5-phenyl-1H-pyrazol-3-one. The final step involves coupling the thiazole and pyrazolone intermediates with a diazonium salt derived from 1-naphthylamine, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the phenyl ring, leading to the formation of a phenol derivative.
Reduction: Reduction reactions can target the azo group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
The compound 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)diazen-1-yl]-5-phenyl-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The azo group can undergo reduction to form amines, which can further interact with biological targets. The overall effect of the compound is determined by the combined actions of its various functional groups.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-3-one: Lacks the azo group, resulting in different chemical reactivity and biological activity.
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(phenyl)diazen-1-yl]-5-phenyl-1H-pyrazol-3-one: Similar structure but with a different aromatic group in the azo linkage, leading to variations in properties.
Uniqueness
The presence of the naphthyl group in the azo linkage of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)diazen-1-yl]-5-phenyl-1H-pyrazol-3-one imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C29H21N5O2S |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(naphthalen-1-yldiazenyl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C29H21N5O2S/c1-36-22-16-14-20(15-17-22)25-18-37-29(30-25)34-28(35)27(26(33-34)21-9-3-2-4-10-21)32-31-24-13-7-11-19-8-5-6-12-23(19)24/h2-18,33H,1H3 |
InChI Key |
BSWXEQMJWMJXGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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